9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Description
9-(4-Methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one (CID 707763) is a fused polycyclic compound containing a cyclopenta[c]furochromenone core substituted with a 4-methylphenyl group. Key structural and physicochemical properties include:
Properties
Molecular Formula |
C21H16O3 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
14-(4-methylphenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
InChI |
InChI=1S/C21H16O3/c1-12-5-7-13(8-6-12)18-11-23-19-10-20-16(9-17(18)19)14-3-2-4-15(14)21(22)24-20/h5-11H,2-4H2,1H3 |
InChI Key |
QFCHMLTUURCHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=CC4=C(C=C32)C5=C(CCC5)C(=O)O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be achieved through several methods. One notable method involves the [3 + 2] heteroannulation of β-ketothioamides with 4-hydroxy coumarins, mediated by phenyliodine (III) diacetate (PIDA) at room temperature . This metal-free reaction is efficient, operationally simple, and offers high yields with good functional group tolerance.
Another method involves the use of microwave-assisted protocols, where functionalized furo[3,2-c]chromen-4-ones are prepared from common 4-hydroxycoumarins, isocyanides, and aldehydes under microwave irradiation . This method is known for its excellent yields (92–99%) and expedient synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring safety, and maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the activation or inhibition of enzymes, receptors, or other proteins. Detailed mechanistic studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key analogs and their properties:
Key Observations :
- Lipophilicity : The 4-methylphenyl group (target) provides balanced hydrophobicity, whereas the naphthalen-2-yl analog () is highly lipophilic, which may limit solubility.
- Steric Effects : The 1,3-benzodioxol substituent () increases steric hindrance, possibly reducing binding to flat receptor sites .
Pharmacological and Metabolic Comparisons
Binding Affinity :
- Cyclopenta[c]furochromenone derivatives with dihydroxy/methoxy groups (e.g., 1,3-dihydroxy-4-methoxy analog in ) exhibit strong hydrogen bonding with transferrin (binding affinity > control drugs), forming interactions with histidine and other residues .
Biotransformation :
- 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes fungal hydroxylation to 7,9-dihydroxy derivatives (). The target’s methyl group may hinder oxidation at adjacent positions, altering metabolic pathways and prolonging half-life .
Biological Activity
9-(4-Methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a synthetic organic compound belonging to the class of furochromenones. Its unique structure, characterized by a fused chromene and cyclopentane ring system, has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on current research findings.
- Molecular Formula : C21H16O3
- Molar Mass : 320.35 g/mol
- IUPAC Name : 9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Biological Activity Overview
The biological activities of 9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one have been studied for their potential pharmacological effects. Key areas of research include:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by modulating inflammatory cytokines and pathways.
- Antimicrobial Effects : Research suggests that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
The biological effects of 9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one are likely mediated through several mechanisms:
- Nuclear Receptor Modulation : The compound may interact with nuclear receptors involved in the regulation of gene expression related to inflammation and cancer.
- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammatory processes.
- Reactive Oxygen Species (ROS) Regulation : The ability to modulate oxidative stress levels may contribute to its protective effects against cellular damage.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against breast and lung cancer cells | |
| Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Anticancer Study :
- A study evaluated the cytotoxic effects of 9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment, suggesting potential for development as an anticancer agent .
-
Anti-inflammatory Research :
- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha). This suggests its potential application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
